N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide
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Overview
Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide is a synthetic organic compound characterized by its unique structural features, including a tetrahydrothiophene ring with a sulfone group and an isopropoxybenzamide moiety
Mechanism of Action
Target of Action
The primary target of the compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide, also known as N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-4-(propan-2-yloxy)benzamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. The activation of these channels results in the inward rectification of potassium ions, which can lead to hyperpolarization of the cell membrane and a decrease in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects the potassium ion flow across the cell membrane . This can influence various physiological processes where GIRK channels play a role, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It is noted that the compounds in the same series displaynanomolar potency as GIRK1/2 activators and have improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to the hyperpolarization of the cell membrane and a decrease in cell excitability . This can result in various molecular and cellular effects depending on the specific cell type and the physiological context.
Biochemical Analysis
Biochemical Properties
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits .
Cellular Effects
The compound influences cell function by activating GIRK channels, which are broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues . The activation of these channels can modulate cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and activating GIRK channels . This can lead to changes in gene expression and enzyme activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfone Group: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Benzamide Moiety: The final step involves the coupling of the sulfone-containing tetrahydrothiophene with 4-isopropoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfone group can be achieved using strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the isopropoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Over-oxidized sulfone derivatives.
Reduction: Sulfide analogs.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can influence its lipophilicity and, consequently, its biological activity and interaction with molecular targets. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11(2)20-14-5-3-13(4-6-14)15(17)16-9-12-7-8-21(18,19)10-12/h3-6,11-12H,7-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHKDRYWDREZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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